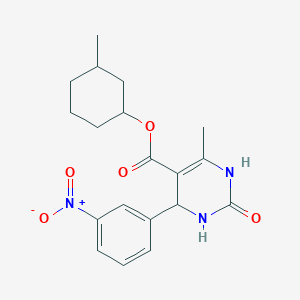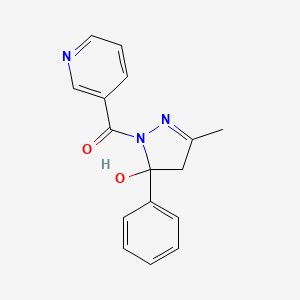
ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate, also known as ethyl 6-methyl-3,4-dihydroquinoline-1-carboxylate, is a chemical compound that belongs to the quinoline family. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. By inhibiting this enzyme, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate can prevent the growth and proliferation of cancer cells and other disease-causing organisms.
Biochemical and Physiological Effects
Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits various biochemical and physiological effects in the body. For example, this compound has been shown to induce apoptosis, a process of programmed cell death that is essential for the removal of damaged and abnormal cells from the body. Additionally, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potent activity against various disease-causing organisms. This compound has been shown to exhibit significant antitumor, antiviral, and antimicrobial activities, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in scientific research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential interactions with other drugs and molecules in the body. Additionally, the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in combination with other compounds may enhance its activity and reduce its potential toxicity, making it a more effective tool for scientific research.
Métodos De Síntesis
The synthesis of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is a multistep process that involves the reaction of 2-aminoacetophenone with ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting intermediate is then treated with hydrochloric acid to form the final product, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits significant antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
ethyl 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBFJJUDWCSWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2=C1C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)


![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)
![sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)